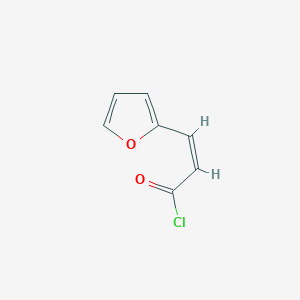
3-(2-Furyl)propenoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Furyl)propenoyl chloride is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
Hydroarylation Reactions
3-(2-Furyl)propenoyl chloride participates in hydroarylation with arenes under Brønsted or Lewis acid catalysis. Key findings include:
-
Catalyst Optimization : Reactions with AlCl₃ at room temperature yield hydroarylated products (e.g., 3-aryl-3-(furan-2-yl)propenoic acid derivatives) in up to 65% yield (Table 1) .
-
Superacid Activation : Triflic acid (TfOH) facilitates hydroarylation via O,C-diprotonated intermediates, confirmed by DFT studies .
Table 1: Hydroarylation of this compound derivatives with benzene
| Catalyst | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | RT | 1 | 65 |
| TfOH | 0 | 2 | 33 |
| AlBr₃ | RT | 1 | 52 |
Reactions with Amines
Primary amines undergo 1,4-addition to the α,β-unsaturated system, forming azetidinones or propenamides :
-
Electron-withdrawing substituents on the sulfonyl group favor azetidinone formation (e.g., 68:32 diastereomeric ratio with α-methylbenzylamine) .
-
Ammonia reacts to yield 95:5 propenamide-to-azetidinone ratio under specific conditions .
Reactions with Phosphorus Ylides
Phosphorus ylides react with the acyl chloride group via nucleophilic displacement or conjugate addition pathways, producing ketenes or enol esters . The reaction pathway depends on ylide structure and solvent polarity.
Friedel-Crafts Acylation
As an acyl chloride, it acts as an electrophile in Friedel-Crafts reactions. The furan substituent directs acylation to electron-rich aromatic systems (e.g., anisole), though yields are moderate (~40–60%) .
Polymerization and Oligomerization
Under acidic conditions (H₂SO₄ or FeBr₃), uncontrolled oligomerization occurs, producing undefined polymeric byproducts . Stabilization requires inert atmospheres and low temperatures.
Hydrolysis and Derivative Formation
Hydrolysis yields 3-(2-Furyl)propenoic acid (CAS 539-47-9), which shows antimicrobial activity against Candida albicans and Staphylococcus aureus at 64 µg/mL . Esterification of the acid produces methyl esters with improved solubility .
Key Mechanistic Insights
特性
CAS番号 |
54536-91-3 |
|---|---|
分子式 |
C7H5ClO2 |
分子量 |
156.56 g/mol |
IUPAC名 |
(Z)-3-(furan-2-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3- |
InChIキー |
IMRILMSKMWAKCC-ARJAWSKDSA-N |
SMILES |
C1=COC(=C1)C=CC(=O)Cl |
異性体SMILES |
C1=COC(=C1)/C=C\C(=O)Cl |
正規SMILES |
C1=COC(=C1)C=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















